molecular formula C8H15NO5 B14020668 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid

Cat. No.: B14020668
M. Wt: 205.21 g/mol
InChI Key: YVRBVFMYFNCJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid typically involves the reaction of tert-butyl dicarbonate with an amino acid derivative. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is unique due to its specific structure, which combines the Boc protecting group with an amino acid derivative. This combination allows for its use in specialized synthetic applications, particularly in peptide synthesis .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]acetic acid

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5-13-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

YVRBVFMYFNCJOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCOCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.